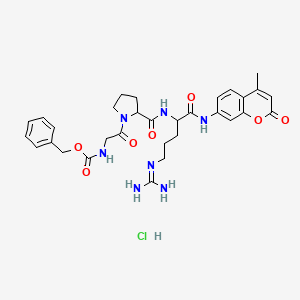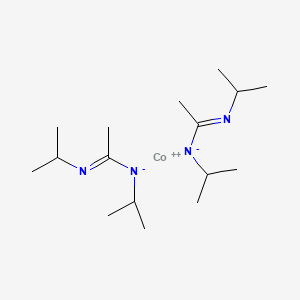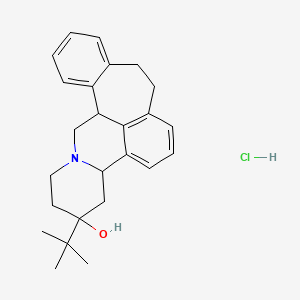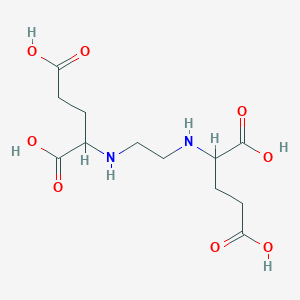
Z-Gly-Pro-Arg-AMC HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-Pro-Arg-AMC hydrochloride: is a fluorogenic substrate used primarily in biochemical assays to measure the activity of proteases such as trypsin and cathepsin K . The compound is known for its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Pro-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in these steps include carbodiimides and protecting groups like t-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) .
Industrial Production Methods: Industrial production of Z-Gly-Pro-Arg-AMC hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Gly-Pro-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine and the fluorogenic group, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) .
Common Reagents and Conditions: The enzymatic reactions involving Z-Gly-Pro-Arg-AMC hydrochloride are typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and protease enzymes such as trypsin and cathepsin K .
Major Products: The major product formed from the enzymatic cleavage of Z-Gly-Pro-Arg-AMC hydrochloride is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Applications De Recherche Scientifique
Chemistry: In chemistry, Z-Gly-Pro-Arg-AMC hydrochloride is used to study enzyme kinetics and to screen for protease inhibitors. Its fluorogenic properties allow for real-time monitoring of enzymatic reactions .
Biology: In biological research, the compound is employed to measure the activity of proteases in various biological samples, including cell lysates and tissue extracts. It is also used in studies involving protein degradation and turnover .
Medicine: In medical research, Z-Gly-Pro-Arg-AMC hydrochloride is used to investigate the role of proteases in diseases such as cancer and osteoporosis. It helps in identifying potential therapeutic targets and evaluating the efficacy of protease inhibitors .
Industry: In the industrial sector, the compound is used in the quality control of protease-containing products, such as detergents and pharmaceuticals. It ensures the consistency and potency of these products .
Mécanisme D'action
Z-Gly-Pro-Arg-AMC hydrochloride exerts its effects through enzymatic cleavage by proteases. The protease recognizes and binds to the peptide substrate, cleaving the bond between the arginine and the AMC group. This cleavage releases the fluorescent AMC molecule, which can be detected and quantified. The intensity of the fluorescence signal is directly proportional to the protease activity, allowing for precise measurement of enzyme kinetics .
Comparaison Avec Des Composés Similaires
Z-Gly-Gly-Arg-AMC hydrochloride: Another fluorogenic substrate used for similar applications but with a different peptide sequence.
Z-Arg-Arg-AMC hydrochloride: A substrate specifically designed for cathepsin B, differing in its peptide sequence and target enzyme.
Uniqueness: Z-Gly-Pro-Arg-AMC hydrochloride is unique due to its specific peptide sequence, which makes it a preferred substrate for trypsin and cathepsin K. Its high sensitivity and specificity for these enzymes make it an invaluable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C31H38ClN7O7 |
|---|---|
Poids moléculaire |
656.1 g/mol |
Nom IUPAC |
benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H |
Clé InChI |
WIIZWHSOXXZHRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
![N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12320126.png)

![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)

![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)


